
5-Bromo-3-ethoxy-2-methoxypyridine
Overview
Description
5-Bromo-3-ethoxy-2-methoxypyridine is a pyridine derivative with bromine at position 5, ethoxy at position 3, and methoxy at position 2. Pyridine derivatives are pivotal in pharmaceuticals and agrochemicals due to their versatile reactivity and ability to act as ligands or intermediates. The bromine atom enhances electrophilic substitution reactivity, while alkoxy groups (methoxy, ethoxy) influence electronic and steric properties .
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in the synthesis of more complex molecules, suggesting that its targets could be varied depending on the specific context of its use .
Mode of Action
Similar brominated pyridine compounds are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the bromine atom on the pyridine ring can be replaced by other groups, allowing for the formation of new carbon-carbon bonds .
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body due to their lipophilic nature .
Action Environment
The action, efficacy, and stability of 5-Bromo-3-ethoxy-2-methoxypyridine can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere at room temperature to maintain its stability . The presence of other reactants and catalysts can also influence its reactivity and the outcomes of the chemical reactions it’s involved in .
Biological Activity
5-Bromo-3-ethoxy-2-methoxypyridine is a compound of significant interest in medicinal chemistry due to its biological activity, particularly in the modulation of enzyme functions and potential therapeutic applications. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 232.08 g/mol. The structure features a pyridine ring substituted with a bromine atom at the 5-position, an ethoxy group at the 3-position, and a methoxy group at the 2-position. This arrangement contributes to its distinct chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and biological pathways:
- Enzyme Modulation : It has been shown to interact with p38α mitogen-activated protein kinase (MAPK), a critical player in inflammatory responses. This interaction can lead to altered cellular signaling pathways, affecting gene expression and metabolic processes.
- Potential Therapeutic Applications : The compound's ability to modulate enzyme activity suggests its potential use in treating inflammatory diseases or conditions linked to dysregulated MAPK signaling.
Biological Activity Data
Biological Activity | Effect | Reference |
---|---|---|
Modulation of p38α MAPK | Influences inflammatory responses | |
Interaction with cellular pathways | Alters gene expression | |
Potential drug candidate | Targeting various diseases |
Case Studies and Research Findings
- Inflammation Studies : Research indicates that derivatives of this compound exhibit anti-inflammatory properties by inhibiting p38α MAPK activity, leading to reduced production of pro-inflammatory cytokines.
- Synthetic Applications : The compound serves as an intermediate in organic synthesis, facilitating the development of more complex molecules with potential biological activity. Its derivatives have been synthesized and evaluated for enhanced potency against specific targets in drug discovery .
- Comparative Analysis : In studies comparing various pyridine derivatives, this compound demonstrated superior activity profiles, particularly in inhibiting processes associated with neurodegenerative diseases like Alzheimer’s .
Scientific Research Applications
Organic Synthesis
5-Bromo-3-ethoxy-2-methoxypyridine serves as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it an essential intermediate in the development of heterocyclic compounds with potential pharmaceutical applications .
Table 1: Synthetic Applications
Application Area | Description |
---|---|
Heterocyclic Compounds | Used in synthesizing biologically active heterocycles. |
Pharmaceuticals | Intermediate for drugs targeting inflammatory diseases and cancer therapies. |
Agrochemicals | Utilized in the synthesis of pesticides and herbicides. |
Medicinal Chemistry
Research indicates that derivatives of this compound exhibit promising biological activities. For instance, they have shown potential in inhibiting specific enzymes involved in inflammatory pathways, such as p38α MAP kinase . This interaction can lead to significant effects on cellular signaling pathways and metabolic processes.
Case Study: Enzyme Inhibition
A study demonstrated that modifications of this compound could effectively inhibit p38α MAP kinase activity, suggesting its potential use in developing anti-inflammatory drugs.
Agrochemical Industry
In the agrochemical sector, this compound is employed as an intermediate in the synthesis of various pesticides and herbicides. This application is critical for developing effective agricultural chemicals that improve crop yields while minimizing environmental impact .
Q & A
Q. Basic: What are the optimal synthetic routes for 5-bromo-3-ethoxy-2-methoxypyridine, and how do substituent positions influence reaction efficiency?
Methodological Answer:
Synthesis typically involves halogenation and alkoxylation steps. The bromine atom at position 5 acts as a directing group, facilitating regioselective substitution. For example:
- Nucleophilic Aromatic Substitution (NAS): Ethoxy and methoxy groups can be introduced via reaction with sodium ethoxide or methoxide under controlled heating (80–120°C) in aprotic solvents like DMF .
- Cross-Coupling Reactions: Suzuki-Miyaura coupling (using Pd catalysts) or Buchwald-Hartwig amination may be employed for further functionalization, leveraging the bromine as a leaving group .
Key Consideration: Steric hindrance from the 3-ethoxy and 2-methoxy groups may slow down reactions at adjacent positions. Characterization via H/C NMR and LC-MS is critical to confirm regiochemistry and purity .
Q. Advanced: How do electronic effects of the 3-ethoxy and 2-methoxy groups impact the reactivity of this compound in metal-catalyzed cross-coupling reactions?
Methodological Answer:
The electron-donating methoxy and ethoxy groups activate the pyridine ring toward electrophilic substitution but deactivate it toward oxidative addition in Pd-catalyzed reactions. Strategies include:
- Pre-complexation with Lewis Acids: BF₃·Et₂O can enhance electrophilicity at the brominated position, improving coupling efficiency .
- Optimized Catalyst Systems: Bulky ligands (e.g., XPhos) mitigate steric challenges, while microwave-assisted heating (100–150°C) accelerates reaction kinetics .
Data Analysis: Compare reaction yields under varying conditions (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) to identify critical factors .
Q. Basic: What analytical techniques are most reliable for characterizing this compound and its derivatives?
Methodological Answer:
- NMR Spectroscopy: H NMR resolves methoxy (δ 3.8–4.0 ppm) and ethoxy (δ 1.3–1.5 ppm for CH₃, δ 3.4–3.6 ppm for CH₂) protons. C NMR confirms quaternary carbons adjacent to substituents .
- Mass Spectrometry: High-resolution LC-MS (ESI+) identifies molecular ions ([M+H]⁺) and fragments, critical for detecting side products like dehalogenated species .
- X-ray Crystallography: Resolves steric interactions between substituents in crystalline derivatives .
Q. Advanced: How can researchers resolve contradictions in reported solubility data for this compound across different solvents?
Methodological Answer:
- Systematic Solubility Screening: Use shake-flask methods with HPLC quantification to measure solubility in DMSO, THF, and chloroform at 25°C and 40°C. Note discrepancies due to hydration states or impurities .
- Computational Modeling: Apply COSMO-RS simulations to predict solubility parameters and compare with experimental data .
Example: reports higher solubility in DMSO (≈50 mg/mL), while suggests limited solubility (≈20 mg/mL). This may reflect batch-to-batch variability in crystallinity.
Q. Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Waste Disposal: Halogenated waste containers must be used for residues. Neutralize acidic/basic byproducts before disposal .
- Emergency Measures: In case of skin contact, wash with soap and water immediately. Consult a physician if irritation persists .
Q. Advanced: What strategies mitigate regioselectivity challenges during functionalization of this compound?
Methodological Answer:
- Directed Ortho-Metalation: Use strong bases (e.g., LDA) to deprotonate positions adjacent to methoxy groups, enabling selective lithiation and subsequent quenching with electrophiles .
- Protecting Groups: Temporarily protect the ethoxy group (e.g., as a silyl ether) to prevent unwanted side reactions during bromine substitution .
- DFT Calculations: Predict reactive sites using computational models (e.g., Fukui indices) to guide synthetic planning .
Q. Basic: How does the bromine atom in this compound influence its utility as a synthetic intermediate?
Methodological Answer:
The C-Br bond serves as a versatile handle for:
- Cross-Coupling Reactions: Suzuki (C-C bond formation) or Buchwald-Hartwig (C-N bond formation) to introduce aryl, heteroaryl, or amine groups .
- Nucleophilic Substitution: Replacement with -OH, -SH, or -CN groups under basic conditions .
Note: Bromine’s electronegativity increases the compound’s stability compared to iodo analogs, reducing premature degradation .
Q. Advanced: What in vitro biological screening approaches are appropriate for this compound derivatives in medicinal chemistry?
Methodological Answer:
- Kinase Inhibition Assays: Use fluorescence-based ADP-Glo™ assays to evaluate binding affinity against target kinases (e.g., EGFR, BRAF) .
- Cytotoxicity Profiling: Screen derivatives in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, correlating structure-activity relationships (SAR) with substituent modifications .
Ethical Compliance: Adhere to institutional guidelines for in vitro studies. Derivatives are not FDA-approved and must not be tested in vivo without regulatory approval .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs and their substituent differences are summarized below:
Electronic and Steric Effects
- Bromine vs. Chlorine : Bromine’s larger atomic size (van der Waals radius: 1.85 Å vs. Cl: 1.75 Å) enhances steric hindrance and polarizability, affecting reaction rates in cross-coupling reactions .
- Ethoxy vs. Methoxy : Ethoxy groups are bulkier (ethoxy: -OCH₂CH₃) than methoxy (-OCH₃), increasing steric hindrance and slightly reducing electron-donating effects due to alkyl chain flexibility. This impacts solubility and reactivity in nucleophilic substitutions .
- Amino vs. Alkoxy: Amino groups (-NH₂) introduce hydrogen-bonding capability and basicity, making compounds like 5-Bromo-6-methoxypyridin-3-amine more reactive in acid-catalyzed reactions compared to alkoxy derivatives .
Physicochemical Properties
- Solubility : Longer alkoxy chains (e.g., in 5-Bromo-2-(2-ethoxybutoxy)-3-methoxypyridine) enhance lipophilicity, reducing aqueous solubility but improving membrane permeability .
- Thermal Stability : Methyl groups (e.g., in 5-Bromo-2-methoxy-3-methylpyridine) increase thermal stability compared to ethoxy derivatives due to reduced steric strain .
Properties
IUPAC Name |
5-bromo-3-ethoxy-2-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-3-12-7-4-6(9)5-10-8(7)11-2/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYJGWKKLNIRIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC(=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735451 | |
Record name | 5-Bromo-3-ethoxy-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909854-18-8 | |
Record name | 5-Bromo-3-ethoxy-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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